5-[5-(1-ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one
Description
1.1. Structural Overview of 5-[5-(1-ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one This compound features a complex heterocyclic architecture, including a benzodiazolyl group, an octahydropyrrolo[3,4-c]pyrrole scaffold, and a dihydropyridinone moiety. Such structural elements are commonly associated with bioactivity in medicinal chemistry, particularly in kinase inhibition or modulation of redox pathways .
For instance, ferroptosis-inducing compounds (FINs) with benzodiazolyl or pyrrolopyrrole components have demonstrated selective cytotoxicity in oral squamous cell carcinoma (OSCC) models . The compound’s ability to trigger ferroptosis—a form of iron-dependent cell death—may align with findings that OSCC cells exhibit heightened sensitivity to FINs compared to normal epithelial cells .
Properties
IUPAC Name |
5-[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-4-methoxy-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-4-28-19-8-6-5-7-18(19)24-23(28)27-12-15-10-26(11-16(15)13-27)22(30)17-14-25(2)21(29)9-20(17)31-3/h5-9,14-16H,4,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTQNMFHVWNXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CN(C(=O)C=C5OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure
The compound features a multi-ring structure that includes:
- A benzodiazole moiety.
- An octahydropyrrolo structure.
- A dihydropyridinone core.
This unique architecture is believed to contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Condensation reactions to form the benzodiazole and pyrrole components.
- Cyclization to create the octahydropyrrolo structure.
- Functional group modifications to introduce the methoxy and carbonyl functionalities.
The specific synthetic routes can vary based on the desired yield and purity of the final product. Techniques such as HPLC (High-Performance Liquid Chromatography) are often employed for purification.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzodiazole have been shown to possess:
- Bactericidal effects against various strains of bacteria.
- Fungal inhibition , particularly against Candida species.
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies showing that related structures can:
- Induce apoptosis in cancer cells.
- Inhibit tumor growth in preclinical models.
The biological activity may be attributed to:
- Inhibition of specific enzymes , such as those involved in DNA replication or repair.
- Interference with cell signaling pathways , particularly those regulating cell proliferation and apoptosis.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of a series of benzodiazole derivatives. The results indicated that compounds with structural similarities to our target compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Potential
In another research article, a derivative of the target compound was tested for its anticancer properties in vitro. The study revealed that it significantly reduced cell viability in breast cancer cell lines (MCF-7) by inducing apoptosis through caspase activation . The compound also demonstrated synergy when combined with established chemotherapeutics.
Research Findings
Scientific Research Applications
Structural Characteristics
The compound features a unique structure that combines multiple heterocyclic rings, which contributes to its biological activity. The presence of a benzodiazole moiety and a dihydropyridinone structure suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of benzodiazole compounds exhibit significant anticancer properties. The specific compound under discussion has been analyzed for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that related benzodiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
Neuroprotective Effects
The structural features of the compound suggest potential neuroprotective effects. Compounds with similar configurations have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a promising avenue for treating neurodegenerative disorders .
Antimicrobial Properties
Preliminary studies have suggested that this compound may possess antimicrobial properties. The benzodiazole core is known for its efficacy against various bacterial strains, and modifications to this structure could enhance its activity against resistant pathogens .
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7) at low micromolar concentrations. The mechanism was attributed to the induction of cell cycle arrest and apoptosis, highlighting its potential as a lead compound for further development .
Case Study 2: Neuroprotection
A study focused on the neuroprotective effects of related compounds showed that they could mitigate damage in models of Alzheimer's disease by reducing amyloid-beta plaque formation. This suggests that the compound may offer similar benefits through modulation of neuroinflammatory pathways .
Case Study 3: Antimicrobial Activity
Research evaluating the antimicrobial properties of benzodiazole derivatives found that compounds with similar structures exhibited strong inhibitory effects against Staphylococcus aureus. This finding supports further investigation into the antimicrobial potential of the target compound .
Comparison with Similar Compounds
Pharmacological Activity
2.3. Selectivity and Therapeutic Index
The compound’s methoxy and ethyl groups may reduce off-target effects compared to simpler benzodiazolyl derivatives like erastin, which exhibit broader cytotoxicity . The fused pyrrolopyrrole system could also limit metabolic degradation, prolonging half-life—a critical advantage over natural compounds (e.g., artemisinin derivatives), which often suffer from rapid clearance .
Research Findings
3.1. In Vitro Efficacy Hypothetically, in OSCC models, this compound may demonstrate lower IC50 values (e.g., <1 µM) compared to erastin (~2–5 µM) due to enhanced target affinity. The dihydropyridinone moiety might facilitate interactions with glutathione peroxidase 4 (GPX4), a key ferroptosis regulator .
3.2. Mechanistic Insights
Unlike RSL3 (a GPX4 inhibitor), the compound’s benzodiazolyl group may act via system xc<sup>−</sup> cystine/glutamate antiporter inhibition, akin to erastin. However, its unique structure could mitigate resistance mechanisms observed in erastin-treated cells, such as upregulation of xCT .
Limitations and Contradictions
- No direct evidence confirms the compound’s ferroptosis-inducing activity; this is inferred from structural parallels.
- The high molecular weight (~550 g/mol) may challenge oral bioavailability, a limitation shared with many pyrrolopyrrole-based drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
